5-Dimethylphosphorylpyridine-2-carboxylic acid
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Overview
Description
5-Dimethylphosphorylpyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H10NO3P and a molecular weight of 199.15 g/mol . It is also known by its IUPAC name, 5-(dimethylphosphoryl)picolinic acid . This compound is characterized by the presence of a dimethylphosphoryl group attached to the pyridine ring at the 5-position and a carboxylic acid group at the 2-position .
Scientific Research Applications
5-Dimethylphosphorylpyridine-2-carboxylic acid has several scientific research applications:
Safety and Hazards
Preparation Methods
The synthesis of 5-Dimethylphosphorylpyridine-2-carboxylic acid involves several steps. One common method includes the phosphorylation of 5-bromopyridine-2-carboxylic acid with dimethylphosphoryl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
5-Dimethylphosphorylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: The dimethylphosphoryl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction produces alcohols .
Mechanism of Action
The mechanism of action of 5-Dimethylphosphorylpyridine-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The dimethylphosphoryl group may play a role in binding to enzymes or receptors, modulating their activity . Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
5-Dimethylphosphorylpyridine-2-carboxylic acid can be compared to other similar compounds, such as:
5-Phosphorylpyridine-2-carboxylic acid: Lacks the dimethyl groups, which may affect its reactivity and binding properties.
5-Methylphosphorylpyridine-2-carboxylic acid: Contains a single methyl group, which may result in different chemical and biological activities.
5-Dimethylphosphorylpyridine-3-carboxylic acid: The carboxylic acid group is positioned differently, potentially altering its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
5-dimethylphosphorylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO3P/c1-13(2,12)6-3-4-7(8(10)11)9-5-6/h3-5H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAQBWQNQLAVDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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